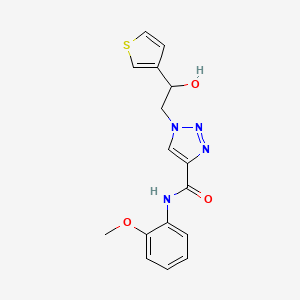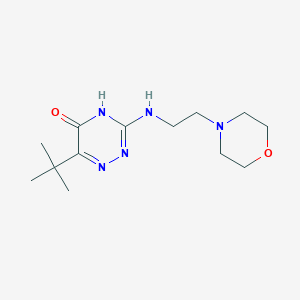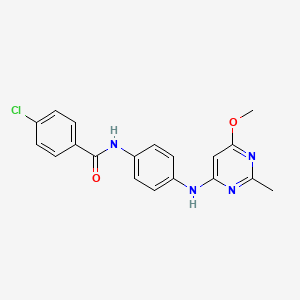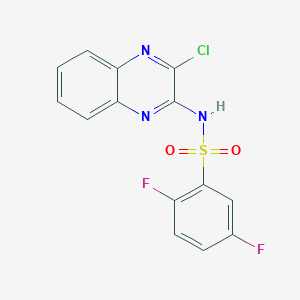
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 166271-34-7 . It has a molecular weight of 319.77 . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is N-((2Z)-3-chloro-2(1H)-quinoxalinylidene)benzenesulfonamide . The InChI code is 1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学的研究の応用
Structure-Activity Relationship in Anticancer Agents Investigations on the structure-activity relationship of specific sulfonamide analogs have revealed crucial insights for optimizing their pharmacological properties. These studies aimed at enhancing the effectiveness of these compounds as cancer therapeutic agents, showing the intricate balance between molecular structure and biological activity (Mun et al., 2012).
Bacterial Biofilm Inhibition and Cytotoxicity Research into sulfonamide derivatives has demonstrated their potential in inhibiting bacterial biofilms, a critical factor in managing bacterial infections. The compounds' structures were confirmed through various techniques, and their inhibitory action was assessed against specific bacterial strains. Additionally, their cytotoxicity was evaluated to understand their safety profile (Abbasi et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways .
生化学分析
Biochemical Properties
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases and kinases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the expression of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxic effects at high doses include cellular damage and disruption of normal physiological processes .
Metabolic Pathways
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biological effects .
特性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O2S/c15-13-14(19-11-4-2-1-3-10(11)18-13)20-23(21,22)12-7-8(16)5-6-9(12)17/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYBUHTZSOOMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2593708.png)


![N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2593713.png)

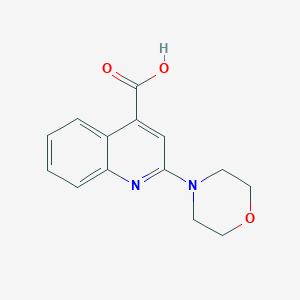
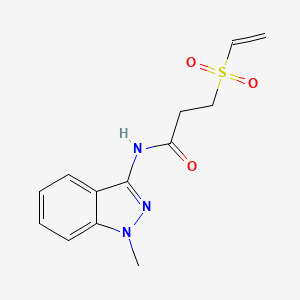
![2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593719.png)
![2-[4-[[N-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dimethoxyanilino]methyl]phenoxy]acetic acid](/img/no-structure.png)
